molecular formula C12H9Cl2NO B14405141 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87388-53-2

1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one

Cat. No.: B14405141
CAS No.: 87388-53-2
M. Wt: 254.11 g/mol
InChI Key: IMBIOPRVUHIKPT-UHFFFAOYSA-N
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Description

1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one is a chemical compound with the molecular formula C8H6Cl2O. It is also known by other names such as Acetophenone, 2’,4’-dichloro- and 2,4-Dichloroacetophenone . This compound is characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and an ethanone moiety. It has a molecular weight of 189.039 g/mol .

Chemical Reactions Analysis

1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one can be compared with other similar compounds such as:

Properties

CAS No.

87388-53-2

Molecular Formula

C12H9Cl2NO

Molecular Weight

254.11 g/mol

IUPAC Name

1-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C12H9Cl2NO/c1-7(16)10-5-15-6-11(10)9-3-2-8(13)4-12(9)14/h2-6,15H,1H3

InChI Key

IMBIOPRVUHIKPT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC=C1C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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